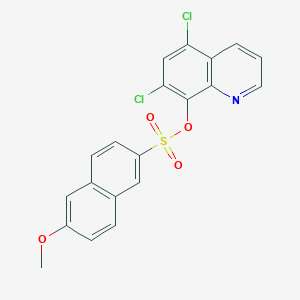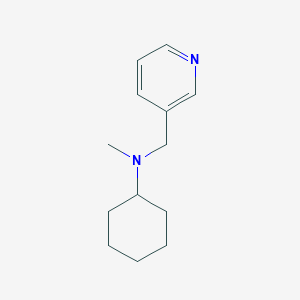
5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate" pertains to a class of chemicals that have been explored for various chemical and physical properties due to their unique structural configurations. These molecules often display interesting reactivity patterns, which can be attributed to the presence of quinoline and naphthalene units within their structure.
Synthesis Analysis
The synthesis of quinoline and naphthalene derivatives often involves complex reactions. For example, the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls was achieved through CeCl(3)·7H(2)O-NaI catalyst via variants of the Bohlmann-Rahtz reaction, indicating a possible pathway for similar compounds (Kantevari et al., 2011).
Molecular Structure Analysis
Molecular structure and protonation trends of methoxy derivatives of quinoline have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the spatial arrangement and electronic properties of these molecules. The buttressing effect exhibited by methoxy groups on quinoline's basicity highlights the significance of substituents on molecular behavior (Dyablo et al., 2016).
Chemical Reactions and Properties
The reactivity of quinoline and naphthalene sulfonate derivatives includes their participation in various chemical reactions. For instance, the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from 2-chloro-3-formyl quinolines showcases the compound's ability to undergo condensation and cyclization reactions, indicating a similar potential for the compound (Rajeev & Rajendran, 2010).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility of quinoline and naphthalene derivatives can be influenced significantly by their molecular structure. While specific data on "this compound" is not directly available, related compounds have been characterized by X-ray diffraction analysis, IR, mp, and elemental analysis to determine their crystal structure and physical parameters, suggesting similar methodologies could elucidate the physical properties of the compound (Jin et al., 2014).
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for redox reactions, are central to understanding the behavior of complex molecules like "this compound." The examination of related compounds under oxidative conditions, for example, provides insights into their electron-withdrawing and -donating capabilities, as well as their propensity to form phenols and quinones, offering a glimpse into the chemical nature and reactivity of the compound of interest (Orita et al., 1989).
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c1-26-14-6-4-13-10-15(7-5-12(13)9-14)28(24,25)27-20-18(22)11-17(21)16-3-2-8-23-19(16)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYJSPTMZMWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367697 |
Source


|
| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6424-45-9 |
Source


|
| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)
![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)


![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)
![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)
![2,2'-[(3-bromo-4-fluorobenzyl)imino]diethanol](/img/structure/B5022812.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-ethylpiperazine](/img/structure/B5022816.png)
![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)